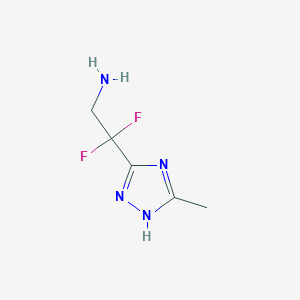
2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
説明
The compound “2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The difluoro functional group suggests that the compound may have interesting reactivity and properties due to the presence of the highly electronegative fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a variety of methods including nucleophilic substitution reactions, cycloaddition reactions, and other specialized synthetic techniques .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the difluoroethylamine group. The presence of fluorine atoms can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoroethylamine group and the 1,2,4-triazole ring. Fluorine atoms are highly electronegative, which can make C-F bonds relatively polar and potentially reactive . The 1,2,4-triazole ring is a common motif in medicinal chemistry and can participate in a variety of chemical reactions .科学的研究の応用
Potential Inhibitors of 15-Lipoxygenase
Research on derivatives related to 2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has explored their potential as inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the biosynthesis of leukotrienes and lipoxins, which play a role in inflammatory and allergic processes. Synthesis of specific derivatives has shown promising IC50 values, indicating effective inhibition of 15-LO, which could lead to therapeutic applications in treating inflammation and related diseases (Asghari et al., 2016).
Antifungal Activities
Another study highlighted the synthesis of new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, showing antifungal activities against yeasts and filamentous fungi. This research suggests that compounds with a difluoroethyl component, similar to the one , could be valuable in developing new antifungal agents, offering potential alternatives to existing treatments like itraconazole (Eto et al., 2000).
Antiviral Activity Against COVID-19
Compounds incorporating the 1,2,4-triazole moiety have been synthesized and evaluated for their antiviral activity against COVID-19. A structure-guided virtual screening approach identified derivatives as potential inhibitors of the main coronavirus protease, essential for virus replication. This suggests the possibility of developing new antiviral drugs based on such structural frameworks (Rashdan et al., 2021).
将来の方向性
作用機序
Target of Action
Similar compounds, such as voriconazole, a triazole antifungal medication, are generally used to treat serious fungal infections .
Mode of Action
It can be inferred that, like other triazole derivatives, it may interact with its targets by inhibiting a crucial enzyme in the target organism, thereby disrupting its growth or survival .
Biochemical Pathways
Similar compounds, such as other triazole derivatives, are known to interfere with the synthesis of ergosterol, a critical component of fungal cell membranes . This interference disrupts the integrity of the cell membrane, leading to the death of the fungal cells .
Pharmacokinetics
Similar compounds, such as other triazole derivatives, are generally well absorbed and widely distributed in the body . They are metabolized in the liver and excreted primarily through the kidneys .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to the disruption of fungal cell membranes, resulting in the death of the fungal cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
特性
IUPAC Name |
2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4/c1-3-9-4(11-10-3)5(6,7)2-8/h2,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWZXCGQOMWURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



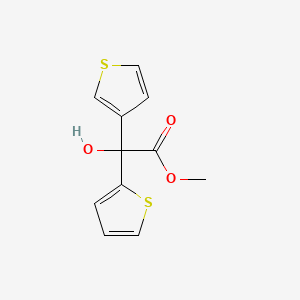

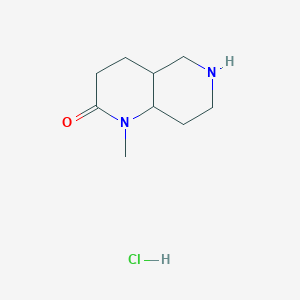
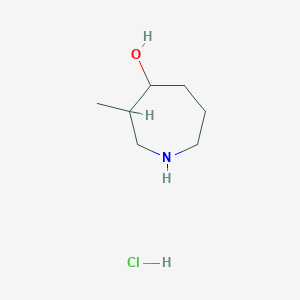
![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1435473.png)
![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)
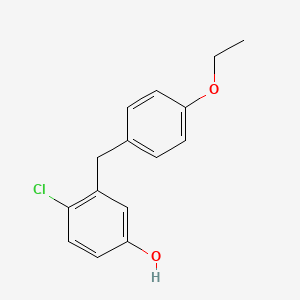

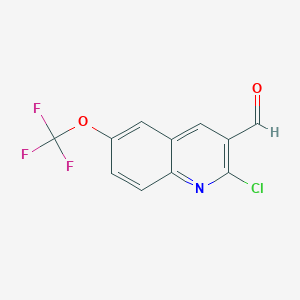

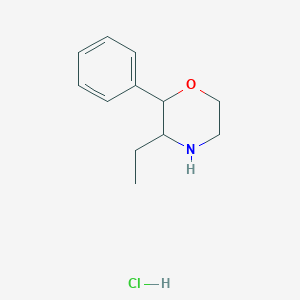


![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)